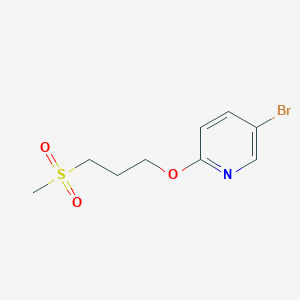
5-Bromo-2-(3-methylsulfonylpropoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-methylsulfonylpropoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a 3-methylsulfonylpropoxy group attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyridine as the starting material The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane
Industrial Production Methods
Industrial production of 5-Bromo-2-(3-methylsulfonylpropoxy)pyridine may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methylsulfonylpropoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(3-methylsulfonylpropoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methylsulfonylpropoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the 3-methylsulfonylpropoxy group can interact with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(methylsulfonyl)pyridine
- 5-Bromopyridine-3-boronic acid
- 5-Bromo-2-pyridinecarboxaldehyde
Uniqueness
5-Bromo-2-(3-methylsulfonylpropoxy)pyridine is unique due to the presence of both the bromine atom and the 3-methylsulfonylpropoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the 3-methylsulfonylpropoxy group can enhance the compound’s solubility and stability, while the bromine atom provides a site for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H12BrNO3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-bromo-2-(3-methylsulfonylpropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO3S/c1-15(12,13)6-2-5-14-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
OVTXNXQUZZFEDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















